Gp100 (25-33), human (TFA)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hgp100 (25-33) (三氟乙酸盐) 是一种源自人黑色素瘤抗原 gp100 的肽片段。该化合物由 gp100 蛋白中的氨基酸 25-33 组成,并被 T 细胞识别。 它是一个由 H-2Db 分子限制的 9 个氨基酸表位,被用于各种科学研究应用,特别是在免疫学和癌症研究中 .

准备方法

合成路线和反应条件

Hgp100 (25-33) (三氟乙酸盐) 通常使用固相肽合成 (SPPS) 方法合成。该方法涉及将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链中。 合成在受控条件下进行,以确保肽的正确序列和结构 .

工业生产方法

Hgp100 (25-33) (三氟乙酸盐) 的工业生产遵循与实验室合成相似的原理,但规模更大。通常使用自动肽合成仪来提高效率和产量。 最终产品使用高效液相色谱 (HPLC) 纯化,以达到所需的纯度水平 .

化学反应分析

反应类型

Hgp100 (25-33) (三氟乙酸盐) 可以经历各种化学反应,包括:

氧化: 这种反应可能发生在特定的氨基酸残基上,例如蛋氨酸和半胱氨酸。

还原: 肽内的二硫键可以还原为游离巯基。

常用试剂和条件

氧化: 过氧化氢或其他氧化剂。

还原: 二硫苏糖醇 (DTT) 或其他还原剂。

主要生成物

科学研究应用

Hgp100 (25-33) (三氟乙酸盐) 具有多种科学研究应用:

免疫学: 用于研究 T 细胞识别和反应,特别是在黑色素瘤的背景下。

癌症研究: 用于癌症免疫治疗研究以诱导肿瘤特异性 T 细胞反应。

生物学: 研究 gp100 在黑色素细胞生物学和黑色素瘤进展中的作用。

医学: 在开发基于肽的疫苗和免疫治疗方面的潜在应用 .

作用机制

Hgp100 (25-33) (三氟乙酸盐) 通过在抗原呈递细胞 (APC) 表面上以 H-2Db 分子的形式呈递而发挥作用。这种呈递被 CD8+ T 细胞上的特定 T 细胞受体 (TCR) 识别,导致 T 细胞活化和随后的免疫反应。 涉及的分子靶标包括 gp100 抗原和 H-2Db 分子 .

相似化合物的比较

类似化合物

Gp100 (25-33),人: 另一种没有三氟乙酸 (TFA) 基团的肽形式。

Gp100 (25-33),小鼠: 源自小鼠 gp100 抗原的类似肽

独特性

Hgp100 (25-33) (三氟乙酸盐) 由于其特定的序列和 TFA 基团的存在而具有独特性,这会影响其溶解度和稳定性。 它在 H-2Db 分子的背景下被 T 细胞识别,使其在免疫学研究中特别有价值 .

生物活性

Gp100 (25-33), a peptide derived from the human melanoma antigen gp100, has garnered significant attention in immunological research, particularly in the context of melanoma treatment. This peptide, specifically the sequence KVPRNQDWL , is a critical epitope recognized by CD8+ T cells and plays a vital role in eliciting immune responses against melanoma cells. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Overview of Gp100 (25-33)

Gp100 is a melanosomal differentiation antigen expressed in both normal melanocytes and melanoma cells. The specific peptide fragment (25-33) is recognized by T cells restricted by the H-2Db major histocompatibility complex (MHC) class I molecule, making it an essential target for immunotherapy strategies aimed at enhancing anti-tumor immunity.

Key Characteristics

- Sequence : KVPRNQDWL

- Molecular Weight : 1155.3 Da

- HPLC Purity : ≥ 95%

- Storage Conditions : -20°C

Gp100 (25-33) activates CD8+ T cells that can specifically recognize melanoma cells, such as B16 melanoma, while sparing normal melanocytes. This selective recognition is crucial for developing effective cancer immunotherapies.

Immunogenicity Studies

Research has shown that the human version of gp100 exhibits greater immunogenicity compared to its mouse counterpart. For instance, studies indicated that immunization with recombinant vaccinia virus encoding human gp100 led to a robust CD8+ T cell response capable of recognizing both human and mouse gp100 . The differences in immunogenicity are attributed to variations in the amino acid sequence affecting MHC class I binding affinity.

Case Studies and Research Findings

-

Tumor Immunity Induction :

- In a study involving C57BL/6 mice, vaccination with a minigene construct containing hgp100 (25-33) resulted in protective immunity against B16 melanoma. Mice receiving this construct demonstrated significant tumor rejection capabilities, emphasizing the importance of this epitope in inducing anti-tumor responses .

- Combination Therapies :

-

Adoptive Cell Transfer (ACT) :

- Research indicated that pre-treatment with hgp100 (25-33) enhanced the effectiveness of ACT using Pmel-1 TCR transgenic CD8 T cells. This approach demonstrated improved recognition and elimination of B16 melanoma cells, highlighting the potential of using hgp100 in conjunction with other immunotherapeutic strategies .

Data Table: Summary of Key Studies on Gp100 (25-33)

属性

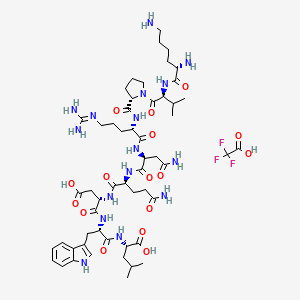

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H82N16O14.C2HF3O2/c1-26(2)21-37(51(81)82)66-46(76)34(22-28-25-60-31-13-6-5-11-29(28)31)63-48(78)36(24-41(71)72)65-45(75)33(16-17-39(55)69)61-47(77)35(23-40(56)70)64-44(74)32(14-9-19-59-52(57)58)62-49(79)38-15-10-20-68(38)50(80)42(27(3)4)67-43(73)30(54)12-7-8-18-53;3-2(4,5)1(6)7/h5-6,11,13,25-27,30,32-38,42,60H,7-10,12,14-24,53-54H2,1-4H3,(H2,55,69)(H2,56,70)(H,61,77)(H,62,79)(H,63,78)(H,64,74)(H,65,75)(H,66,76)(H,67,73)(H,71,72)(H,81,82)(H4,57,58,59);(H,6,7)/t30-,32-,33-,34-,35-,36-,37-,38-,42-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPYXIVBTPUCTP-CUHBSSGDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H83F3N16O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1269.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。